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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B8180666

This document provides a comprehensive technical overview of the discovery and synthesis of
(3S,4S)-PF-06459988, a stereoisomer of the potent and selective epidermal growth factor
receptor (EGFR) inhibitor, PF-06459988. This guide is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction

PF-06459988 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed
to target the T790M mutation, a common mechanism of resistance to first- and second-
generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] The active
enantiomer, (3R,4R)-PF-06459988, demonstrates high potency against EGFR mutants while
sparing the wild-type (WT) form, thus reducing dose-limiting toxicities.[3][4] The (3S,4S)
enantiomer is known to be the less active stereoisomer.[5] Understanding the synthesis and
biological profile of both enantiomers is crucial for a complete structure-activity relationship
(SAR) analysis and for regulatory purposes.

Discovery and Rationale

The development of PF-06459988 was driven by the clinical need to overcome resistance to
EGFR TKis like gefitinib and erlotinib, which is frequently caused by the T790M "gatekeeper"
mutation in the EGFR kinase domain.[1] The design strategy focused on creating a covalent
inhibitor that could form a strong bond with a cysteine residue (Cys797) in the ATP-binding site
of EGFR. A key innovation in the discovery of PF-06459988 was the optimization of reversible
binding affinity to achieve high potency and selectivity for the T790M mutant.[1][2] The
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molecule features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold for kinase
inhibitors, and a Michael acceptor (acrylamide group) to enable covalent modification of the
target protein.[6]

Synthesis of (3S,4S)-PF-06459988

While the primary literature extensively covers the synthesis of the active (3R,4R)-enantiomer,
a detailed experimental protocol for the (3S,4S)-enantiomer is not explicitly provided. However,
a plausible synthetic route can be inferred by utilizing the corresponding (3S,4S)-configured
starting materials and following the general procedures outlined for the (3R,4R) synthesis.

Proposed Synthetic Scheme:
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Prepare kinase, substrate,
ATP, and inhibitor solutions

:

Pre-incubate kinase with
inhibitor (or DMSO control)

l

Initiate reaction by
adding ATP/substrate mix

:
Encubate at room temperature)
:
(Stop the reaction)
:
(Detect signal (e.g., Iuminescence)
fluorescence, radioactivity)
:
(Calculate IC50 values]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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